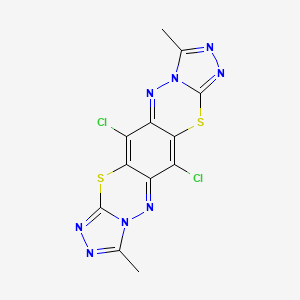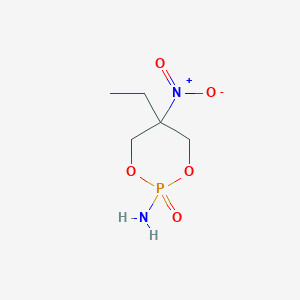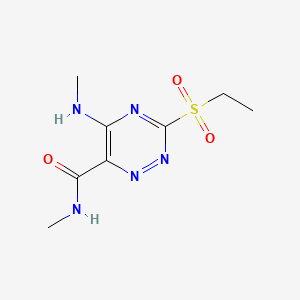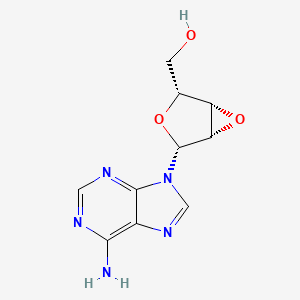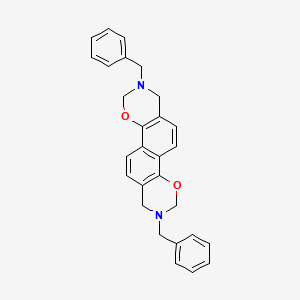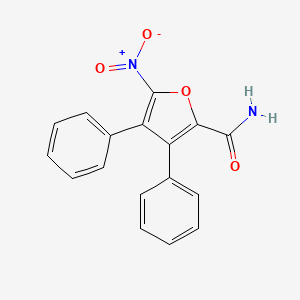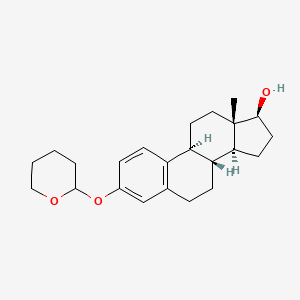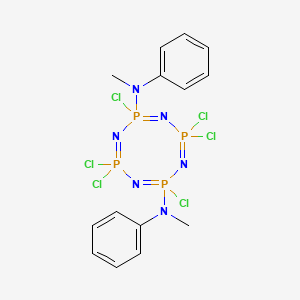
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- is a heterocyclic organic compound that features a pyrrolidinone ring substituted with an ethoxy group and a pyridinylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient and environmentally friendly, offering high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and safety. The use of green chemistry principles, such as the replacement of hazardous reagents with safer alternatives, is often emphasized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the pyrrolidinone ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or pyridinylsulfonyl groups, often using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ethoxy and pyridinylsulfonyl groups enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidone: A simpler analog with a similar pyrrolidinone ring but lacking the ethoxy and pyridinylsulfonyl groups.
5-Methyl-2-pyrrolidinone: A derivative with a methyl group instead of an ethoxy group.
1-Vinyl-2-pyrrolidinone: Contains a vinyl group, offering different reactivity and applications.
Uniqueness
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxy and pyridinylsulfonyl groups enhances its versatility and potential for various applications compared to its simpler analogs .
Propriétés
Numéro CAS |
111711-52-5 |
|---|---|
Formule moléculaire |
C11H14N2O4S |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
5-ethoxy-1-pyridin-3-ylsulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O4S/c1-2-17-11-6-5-10(14)13(11)18(15,16)9-4-3-7-12-8-9/h3-4,7-8,11H,2,5-6H2,1H3 |
Clé InChI |
CWFLAPRNRAXEDU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(=O)N1S(=O)(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



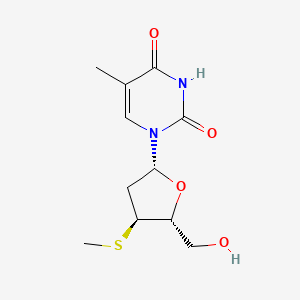
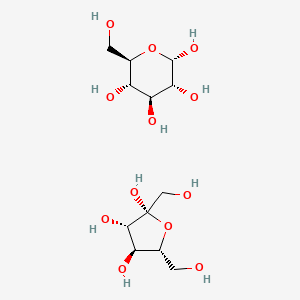
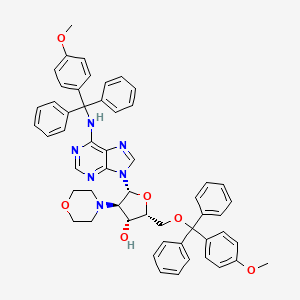
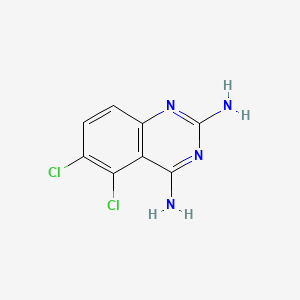
![3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15194546.png)
